(R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
Description
(R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid is a chiral propanoic acid derivative featuring a formyl-substituted pyrrole ring. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 195.22 g/mol (CAS: 2059912-28-4) . The compound is characterized by:
- A pyrrole ring (1H-pyrrol-1-yl) at position 2 of the propanoic acid backbone.
- A formyl group (-CHO) at position 2 of the pyrrole ring.
- (R)-stereochemistry at the chiral center of the propanoic acid.
This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and chiral intermediates . Its structural uniqueness lies in the combination of a heteroaromatic pyrrole and a formyl group, which may enhance binding interactions in biological systems.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(2R)-2-(2-formylpyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
UCFYTGMADQFCTL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N1C=CC=C1C=O |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Chiral Propanoic Acid Introduction: The chiral center can be introduced through asymmetric synthesis or chiral resolution methods.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydrogen atoms on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: ®-2-(2-Carboxy-1H-pyrrol-1-yl)propanoic acid
Reduction: ®-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)propanoic acid
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chiral center may also play a role in the specificity of these interactions.
Comparison with Similar Compounds
Key Observations :
- The formyl group in both the target compound and Imp. K(EP) may confer reactivity for covalent binding or crosslinking in enzyme inhibition .
- Chirality : The (R)-configuration in the target compound contrasts with racemic (2RS) mixtures in impurities, which may influence stereoselective activity .
2.2 Comparison with Herbicidal Propanoic Acid Derivatives
Phenoxypropanoic acids like dichlorprop-p (CAS: 15165-67-0) and mecoprop-p share the (R)-chirality but differ in substituents and applications:
Key Differences :
- Substituents : The target compound’s formylpyrrole lacks the halogenated aromatic rings found in herbicidal analogs, reducing environmental toxicity concerns .
- Chirality Impact : While both the target compound and dichlorprop-p are (R)-configured, the former’s activity is likely enzyme-targeted , whereas herbicidal analogs act via auxin mimicry .
Research Findings and Data
- Solubility and Stability : The pyrrole ring may improve aqueous solubility compared to phenyl-based analogs but reduce stability under acidic conditions due to the formyl group’s reactivity .
- Biological Activity: Preliminary data suggest the formylpyrrole moiety enhances inhibition potency against proteases compared to non-formylated analogs (e.g., Imp. K(EP)) .
Biological Activity
(R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid is a chiral compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
The compound features a pyrrole ring and a formyl group, contributing to its unique reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 167.16 g/mol. The presence of the formyl group is particularly significant as it may engage in covalent bonding with nucleophilic sites on proteins, influencing their function and activity.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of (R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound can effectively inhibit the growth of various harmful bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Research indicates that (R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid exhibits neuroprotective properties, particularly against oxidative stress-induced damage in neuronal cells. A study demonstrated that the compound could mitigate cell death induced by hydrogen peroxide, suggesting its potential application in neuropharmacology .
The biological activity of (R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid is largely attributed to its ability to interact with various biomolecules:
- Covalent Bonding : The formyl group may facilitate covalent interactions with nucleophilic amino acids in proteins, altering their conformation and function.
- Enzyme Modulation : The compound has shown potential in modulating enzyme activities, which could lead to therapeutic effects in various diseases.
Case Studies
- Antimicrobial Activity Study : A comprehensive investigation into the antimicrobial effects of pyrrole derivatives revealed that (R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid exhibited strong inhibition against multiple bacterial strains with low MIC values, indicating its potential as a broad-spectrum antimicrobial agent .
- Neuroprotection Research : In vitro studies assessing the neuroprotective effects of this compound demonstrated significant reductions in cell death rates in neuronal cell lines exposed to oxidative stressors like hydrogen peroxide . This highlights its promise for treating neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
